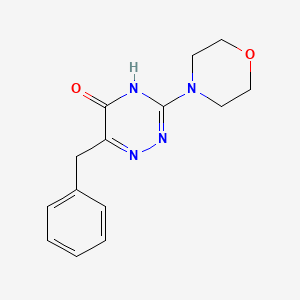

![molecular formula C9H11ClF3NO2 B2475311 (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride CAS No. 1391531-55-7](/img/structure/B2475311.png)

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

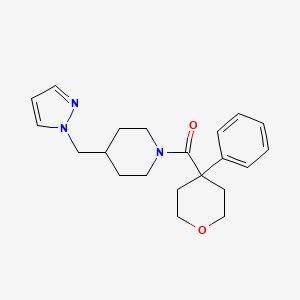

“(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a trifluoromethoxy group (-OCF3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The “2S” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the trifluoromethoxy group, and the phenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, while the trifluoromethoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The CF₃O group can significantly impact the pharmacokinetics and pharmacodynamics of drug molecules. Researchers have investigated its incorporation into drug candidates to enhance bioavailability, metabolic stability, and receptor binding. Potential applications include designing novel analgesics, anti-inflammatory agents, or antiviral drugs .

Agrochemicals and Crop Protection

Trifluoromethoxy-containing compounds have shown promise as agrochemicals. Their introduction into herbicides, fungicides, or insecticides could improve efficacy, reduce environmental impact, and enhance crop yield. Researchers explore their potential in sustainable agriculture .

Materials Science and Organic Electronics

The CF₃O group influences the electronic properties of organic materials. Scientists investigate its incorporation into polymers, dyes, and semiconductors for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. These materials exhibit improved performance and stability .

Fluorinated Building Blocks

Trifluoromethoxy-containing compounds serve as valuable building blocks in synthetic chemistry. Researchers use them to introduce the CF₃O group into complex molecules, facilitating the synthesis of pharmaceutical intermediates, ligands, and functional materials .

Bioconjugation and Imaging

The CF₃O group’s unique properties make it an attractive handle for bioconjugation. Scientists explore its use in attaching fluorine-containing tags to proteins, peptides, or nucleic acids. These modified biomolecules can be tracked using 19F magnetic resonance imaging (MRI) or positron emission tomography (PET) .

Fluorine NMR Spectroscopy

Trifluoromethoxy-containing compounds are valuable probes in fluorine nuclear magnetic resonance (NMR) spectroscopy. Researchers use them to study molecular interactions, conformational changes, and ligand-receptor binding. The CF₃O group provides a distinct signal in 19F NMR spectra .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLGMPQLWNYOC-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)

![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)